molecular formula C12H15Cl2F3N4 B1390116 5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride CAS No. 1185299-45-9

5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride

Cat. No.: B1390116
CAS No.: 1185299-45-9
M. Wt: 343.17 g/mol
InChI Key: VQBRMOGRBHNORD-UHFFFAOYSA-N
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Description

5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride is a synthetic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride is unique due to its specific combination of a piperidine ring, trifluoromethyl group, and imidazo[1,2-a]pyrimidine core

Properties

IUPAC Name

5-piperidin-3-yl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4.2ClH/c13-12(14,15)10-6-9(8-2-1-3-16-7-8)19-5-4-17-11(19)18-10;;/h4-6,8,16H,1-3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBRMOGRBHNORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NC3=NC=CN23)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673959
Record name 5-(Piperidin-3-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-45-9
Record name 5-(Piperidin-3-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
Reactant of Route 2
5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
Reactant of Route 3
5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
Reactant of Route 4
5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
Reactant of Route 5
5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride
Reactant of Route 6
5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride

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